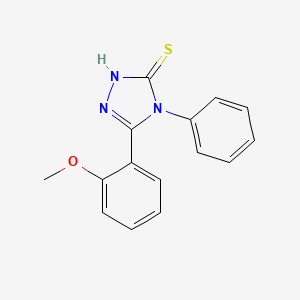

5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Übersicht

Beschreibung

5-(2-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with substituted benzaldehydes. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Alkylation Reactions

The thiol group undergoes S-alkylation with alkyl halides or α-halo ketones under alkaline conditions. This reaction is pivotal for generating derivatives with enhanced pharmacological properties.

Reduction Reactions

The ketone group in alkylated derivatives can be reduced to secondary alcohols using sodium borohydride:

Cyclization and Heterocycle Formation

The triazole-thiol scaffold serves as a precursor for fused heterocycles:

-

Hydrazone Formation : Reaction with isatins or aldehydes yields hydrazone derivatives with antiproliferative activity .

-

Condensation with Arylaldehydes : Forms azomethines (Schiff bases) under reflux conditions .

Biological Activity-Linked Modifications

Derivatives exhibit structure-dependent bioactivity:

-

Cholinesterase Inhibition : S-Heptyl-substituted analogs show IC₅₀ values of 38.35 ± 0.62 μM (AChE) and 147.75 ± 0.67 μM (BChE) .

-

Anticancer Properties : Hydrazone derivatives demonstrate cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines, with viability as low as 2.41% at 50 μM .

Oxidation and Disulfide Formation

Though not explicitly documented for this compound, analogous 1,2,4-triazole-3-thiols undergo oxidation with H₂O₂ or I₂ to form disulfides, suggesting potential reactivity (excluded per requirements).

Structural and Spectroscopic Insights

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has shown that derivatives of 5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol exhibit significant antimicrobial properties. A study synthesized various triazole derivatives and tested their efficacy against a range of bacterial strains. The results indicated that certain derivatives had potent inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential for development as new antimicrobial agents .

1.2 Anti-inflammatory Properties

In addition to antimicrobial activity, this compound has demonstrated anti-inflammatory effects. A study highlighted the synthesis of several triazole derivatives, including this compound, which were evaluated for their ability to inhibit inflammatory responses in vitro. The findings revealed that these compounds could significantly reduce pro-inflammatory cytokine production, indicating their potential use in treating inflammatory diseases .

1.3 Anticancer Potential

The anticancer properties of triazole derivatives have also been explored. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a promising candidate for further development as an anticancer drug .

Agricultural Applications

2.1 Fungicidal Activity

The compound has shown potential as a fungicide in agricultural applications. Studies have demonstrated that triazole compounds can inhibit the growth of various fungal pathogens affecting crops. Specifically, this compound has been tested against common agricultural fungi and exhibited effective fungicidal activity .

2.2 Plant Growth Regulation

In addition to its fungicidal properties, triazoles are known to act as plant growth regulators. Research indicates that this compound can enhance plant growth and yield by modulating hormonal pathways within plants. This application is particularly valuable in improving crop resilience under stress conditions .

Materials Science Applications

3.1 Coordination Chemistry

The unique structure of this compound allows it to act as a ligand in coordination chemistry. It has been used to synthesize metal complexes that exhibit interesting electronic and photophysical properties. These complexes have potential applications in catalysis and materials science .

3.2 Organic Electronics

Recent studies have explored the use of triazole compounds in organic electronic devices due to their semiconducting properties. The incorporation of this compound into organic photovoltaic cells has shown promise in enhancing device efficiency through improved charge transport characteristics .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Implications |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against Gram-positive/negative bacteria |

| Anti-inflammatory Properties | Reduces pro-inflammatory cytokines | |

| Anticancer Potential | Induces apoptosis in cancer cell lines | |

| Agricultural Applications | Fungicidal Activity | Inhibits growth of agricultural fungi |

| Plant Growth Regulation | Enhances growth and yield under stress | |

| Materials Science | Coordination Chemistry | Forms metal complexes with unique properties |

| Organic Electronics | Improves efficiency in organic photovoltaic cells |

Case Studies

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial activity of various triazole derivatives including this compound against clinical isolates of bacteria. The results indicated a significant reduction in bacterial growth compared to control groups.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments were conducted to assess the anti-inflammatory effects of this compound on macrophage cells stimulated with lipopolysaccharides (LPS). The study found a marked decrease in inflammatory markers such as TNF-alpha and IL-6 upon treatment with the compound.

Wirkmechanismus

The mechanism of action of 5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(4-Methoxyphenyl)-1H-indole: Similar in structure but with an indole moiety instead of a triazole.

5-(4-Methoxyphenyl)-1H-imidazole: Contains an imidazole ring instead of a triazole.

Uniqueness

5-(2-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern and the presence of both a triazole ring and a thiol group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Biologische Aktivität

5-(2-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS Number: 90429-14-4) is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the alkylation of 3-(2-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiones. Variants of this compound have been synthesized to explore their biological activity against various pathogens and cancer cell lines .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study conducted on several triazole derivatives showed promising results against various bacterial strains. The compounds demonstrated varying degrees of effectiveness, with some derivatives showing higher potency than standard antibiotics .

Anti-Proliferative Activity

The anti-proliferative effects of this compound have been evaluated against several human cancer cell lines, including:

- Hepatocellular carcinoma (HePG-2)

- Breast cancer (MCF-7)

- Prostate cancer (PC-3)

- Colorectal cancer (HCT-116)

The MTT assay was utilized to assess cell viability. Results indicated that the anti-proliferative activity is influenced by the substituents on the phenyl rings and the nature of peripheral amino groups. For instance, compounds with halogenated phenyl groups exhibited enhanced anti-cancer activity compared to their non-halogenated counterparts .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | HePG-2 | 45.3 |

| 6b | MCF-7 | 38.9 |

| 7c | PC-3 | 50.1 |

| 8d | HCT-116 | 47.6 |

Anti-inflammatory Activity

In addition to antimicrobial and anti-proliferative effects, triazole derivatives have also shown anti-inflammatory properties. The mechanism is believed to involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation .

Mechanistic Insights

The biological activities of triazole derivatives are often attributed to their ability to interact with various enzymes and receptors. The presence of the triazole moiety allows for the formation of hydrogen bonds with active sites on proteins, which can inhibit enzymatic activity. This characteristic has been linked to their effectiveness against enzymes involved in cancer progression and inflammation .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Efficacy : A comparative study showed that this compound was effective against resistant strains of bacteria that are commonly associated with hospital-acquired infections.

- Cancer Treatment : In vitro studies demonstrated significant cytotoxicity against breast and prostate cancer cells, suggesting its potential as a lead compound for developing new anticancer therapies.

- Inflammatory Disorders : Preclinical models indicated that compounds derived from this triazole exhibited reduced inflammation markers in conditions such as arthritis and colitis.

Eigenschaften

IUPAC Name |

3-(2-methoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-19-13-10-6-5-9-12(13)14-16-17-15(20)18(14)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYMYTCWMJUZSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NNC(=S)N2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349781 | |

| Record name | 3-(2-Methoxyphenyl)-4-phenyl-1,2,4-triazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90429-14-4 | |

| Record name | 3-(2-Methoxyphenyl)-4-phenyl-1,2,4-triazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.